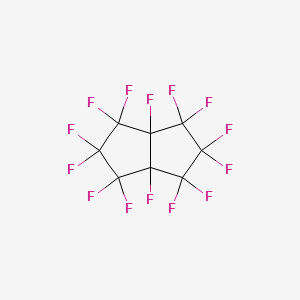
Tetradecafluorooctahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecafluorooctahydropentalene is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluorooctahydropentalene typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of octahydropentalene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle fluorination reactions. These reactors ensure the safe and efficient conversion of hydrocarbon precursors to the desired fluorinated product. The reaction conditions, such as temperature, pressure, and fluorine concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Tetradecafluorooctahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: this compound can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to introduce hydroxyl or amino groups, respectively.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Tetradecafluorooctahydropentalene has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in drug delivery systems.
Industry: The compound is utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which tetradecafluorooctahydropentalene exerts its effects is primarily related to its fluorine content. Fluorine atoms create strong carbon-fluorine bonds, which enhance the compound’s stability and reactivity. These bonds can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For instance, in drug delivery systems, the compound’s fluorinated structure can improve the bioavailability and stability of therapeutic agents.
Comparison with Similar Compounds
Perfluorooctane: Another fluorinated compound with similar stability and reactivity.
Hexafluorobenzene: Known for its use in organic synthesis and materials science.
Perfluorodecalin: Utilized in biomedical applications due to its oxygen-carrying capacity.
Uniqueness: Tetradecafluorooctahydropentalene stands out due to its specific structure, which combines the stability of multiple fluorine atoms with the unique properties of the pentalene ring system. This combination makes it particularly valuable in applications requiring high chemical resistance and thermal stability.
Properties
CAS No. |
57133-61-6 |
|---|---|
Molecular Formula |
C8F14 |
Molecular Weight |
362.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,6a-tetradecafluoropentalene |
InChI |
InChI=1S/C8F14/c9-1-2(10,5(15,16)7(19,20)3(1,11)12)6(17,18)8(21,22)4(1,13)14 |
InChI Key |
HYUGDNMEHYRQMC-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















